molecular formula C14H23N3 B13943068 4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine

4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine

Cat. No.: B13943068
M. Wt: 233.35 g/mol
InChI Key: ODAUXPXRRGNFLE-UHFFFAOYSA-N
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Description

4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine typically involves the reaction of 4-methylpiperazine with a suitable phenylamine derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 4-methylpiperazine), and a phenylamine derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. For example, the compound may inhibit certain enzymes or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the piperazine ring enhances its pharmacokinetic properties, making it a valuable compound in drug development .

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)propyl]aniline

InChI

InChI=1S/C14H23N3/c1-16-9-11-17(12-10-16)8-2-3-13-4-6-14(15)7-5-13/h4-7H,2-3,8-12,15H2,1H3

InChI Key

ODAUXPXRRGNFLE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCC2=CC=C(C=C2)N

Origin of Product

United States

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